molecular formula C12H9ClN2O B3060738 N-(2-chlorophenyl)pyridine-3-carboxamide CAS No. 75075-31-9

N-(2-chlorophenyl)pyridine-3-carboxamide

Cat. No. B3060738
CAS RN: 75075-31-9
M. Wt: 232.66 g/mol
InChI Key: HWBPWTZNDRKRHZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)pyridine-3-carboxamide, also known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA belongs to the class of pyridine carboxamides, which are known to exhibit various biological activities.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-chlorophenyl)pyridine-3-carboxamide, also known as N-(2-chlorophenyl)nicotinamide, focusing on six unique applications:

Antibacterial Agents

N-(2-chlorophenyl)pyridine-3-carboxamide has shown potential as an antibacterial agent. Research indicates that derivatives of pyridine-3-carboxamide can effectively combat bacterial wilt in tomatoes caused by Ralstonia solanacearum. These compounds enhance disease resistance in plants and reduce infection rates, making them valuable in agricultural applications .

Anticancer Research

This compound is being explored for its anticancer properties. Studies have demonstrated that similar carboxamide derivatives can inhibit the growth of cancer cells. The mechanism often involves the disruption of cellular processes essential for cancer cell survival, making these compounds promising candidates for cancer therapy .

Pharmaceutical Intermediates

N-(2-chlorophenyl)pyridine-3-carboxamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be a building block for more complex molecules used in drug development, particularly in creating compounds with enhanced bioavailability and efficacy .

Agrochemical Development

In the agrochemical industry, this compound is utilized in the development of pesticides and herbicides. Its derivatives have been found to protect crops from pests and diseases, contributing to increased agricultural productivity. The unique properties of the pyridine moiety make it effective in targeting specific pests without harming the crops .

Molecular Docking Studies

N-(2-chlorophenyl)pyridine-3-carboxamide is frequently used in molecular docking studies to understand its interaction with various biological targets. These studies help in identifying potential binding sites and optimizing the compound’s structure for better efficacy in therapeutic applications .

Biochemical Research

This compound is also valuable in biochemical research for studying enzyme inhibition and protein interactions. Its ability to bind to specific enzymes makes it a useful tool for investigating biochemical pathways and developing enzyme inhibitors that can be used in treating various diseases .

properties

IUPAC Name

N-(2-chlorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-5-1-2-6-11(10)15-12(16)9-4-3-7-14-8-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBPWTZNDRKRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299528
Record name n-(2-chlorophenyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75075-31-9
Record name NSC131167
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-chlorophenyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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